molecular formula C10H9ClN4O2S B4559407 ({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid

({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid

Cat. No.: B4559407
M. Wt: 284.72 g/mol
InChI Key: KKBPAQAALANIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid is a tetrazole-based compound featuring a 4-chlorophenyl substituent at the 1-position of the tetrazole ring and a methylsulfanyl-acetic acid moiety at the 5-position. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, while the 4-chlorophenyl group introduces electron-withdrawing effects that may influence reactivity and intermolecular interactions . The acetic acid side chain enhances solubility in polar solvents and provides a functional group for further chemical modifications.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-7-1-3-8(4-2-7)15-9(12-13-14-15)5-18-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBPAQAALANIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CSCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Sulfanylacetic Acid Moiety: This step involves the reaction of the intermediate with thioglycolic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanylacetic acid moiety can participate in redox reactions, potentially modulating the activity of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid (Target) 4-Chlorophenyl C₁₀H₉ClN₄O₂S 284.72 g/mol* Electron-withdrawing Cl enhances lipophilicity; acetic acid improves solubility.
[1-(4-Hydroxyphenyl)-1H-tetrazol-5-yl-sulfanyl]acetic acid 4-Hydroxyphenyl C₉H₈N₄O₃S 268.25 g/mol Hydroxyl group enables hydrogen bonding; higher polarity than chloro analog.
2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid 2-(Methylsulfanyl)phenyl C₁₀H₁₀N₄O₂S₂ 282.34 g/mol Ortho-substituted SMe group induces steric hindrance; π-π interactions observed.
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 3-Chloro-4-methylphenyl + 2-methoxyphenyl C₁₇H₁₆ClN₅O₂S 389.86 g/mol Dual substituents (Cl and Me) increase lipophilicity; amide enhances stability.
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid 1-Methyltetrazole C₅H₇N₄O₂S 203.20 g/mol Methyl on tetrazole reduces aromaticity; simpler structure with lower molecular weight.

Key Findings:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound enhances lipophilicity (logP ~2.1 estimated) compared to the hydroxyl analog (logP ~1.5) . In contrast, the methylsulfanyl group in 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid promotes π-π stacking and hydrophobic interactions .

Crystallographic Behavior :

  • The ortho-substituted 2-(methylsulfanyl)phenyl derivative crystallizes in a triclinic system (space group P1) with intermolecular O–H···N hydrogen bonds (2.75 Å) and π-π interactions (3.85 Å between tetrazole and phenyl rings) . Similar packing motifs are anticipated for the target compound, though its para-chloro substituent may alter bond distances due to steric and electronic differences.

Biological Implications :

  • While direct bioactivity data are absent in the evidence, structural analogs like the 3-chloro-4-methylphenyl derivative () are often explored for antimicrobial or enzyme-inhibitory properties due to their halogen and methyl groups, which enhance membrane permeability . The target compound’s chloro group may similarly favor interactions with hydrophobic protein pockets.

Research Tools and Methodologies

Structural analyses of these compounds frequently employ:

  • SHELX Suite : Used for small-molecule refinement and crystallographic data processing .
  • ORTEP-3/WinGX : Generates thermal ellipsoid plots and crystal packing diagrams .

Biological Activity

({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid (CAS Number: 912904-37-1) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉ClN₄O₂S, with a molecular weight of 284.72 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties often exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of related compounds against various bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis . The presence of the 4-chlorophenyl group in the structure may enhance this activity due to electron-withdrawing effects that can influence the compound's interaction with microbial targets.

Antitumor Activity

The anticancer potential of tetrazole derivatives has been well-documented. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, SAR studies suggest that modifications in the phenyl ring can significantly impact cytotoxicity against cancer cell lines . The incorporation of electron-donating or electron-withdrawing groups can alter the compound's interaction with cellular targets, enhancing its effectiveness.

Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit activity. Research has shown that related compounds can act as inhibitors for various enzymes, including acetylcholinesterase and urease . The ability to inhibit these enzymes suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of tetrazole derivatives, it was found that certain compounds exhibited IC₅₀ values lower than standard chemotherapeutics like doxorubicin. Notably, modifications to the tetrazole ring and adjacent functional groups were critical for enhancing cytotoxicity against multiple cancer cell lines .

Study 2: Antimicrobial Screening

A comprehensive screening of related compounds revealed that those with structural similarities to this compound demonstrated significant antibacterial activity. The most effective compounds were analyzed for their binding interactions with bacterial proteins, providing insights into their mechanisms of action .

Data Tables

Activity Target IC₅₀ / MIC Values Remarks
AntimicrobialSalmonella typhiModerate to StrongEffective against gram-negative bacteria
Bacillus subtilisModeratePotential for further development
AntitumorVarious Cancer Cell Lines< DoxorubicinEnhanced cytotoxicity with structural modifications
Enzyme InhibitionAcetylcholinesteraseStrong InhibitoryPotential application in Alzheimer's treatment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid
Reactant of Route 2
Reactant of Route 2
({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.